molecular formula C7H6N2 B15345937 Cyclopent-1-ene-1,2-dicarbonitrile CAS No. 54095-53-3

Cyclopent-1-ene-1,2-dicarbonitrile

Cat. No.: B15345937
CAS No.: 54095-53-3
M. Wt: 118.14 g/mol
InChI Key: HEXQKPDCBSWTHM-UHFFFAOYSA-N
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Description

Cyclopent-1-ene-1,2-dicarbonitrile is an organic compound with the molecular formula C7H6N2. It is a heterocyclic compound characterized by a five-membered ring with two nitrile groups attached at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-1-ene-1,2-dicarbonitrile can be synthesized via a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction initiated by visible light. This method involves the use of fac-Ir(ppy)3 as a photocatalyst, a base, an anhydrous solvent, and an inert atmosphere. The reaction results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and photochemical reactors could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-1-ene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopentane-1,2-dicarboxylic acid.

    Reduction: Cyclopentane-1,2-diamine.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopent-1-ene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopent-1-ene-1,2-dicarbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitrile groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the nitrile groups and the cyclopentene ring .

Comparison with Similar Compounds

Uniqueness: Cyclopent-1-ene-1,2-dicarbonitrile is unique due to its dual nitrile functionality, which imparts distinct reactivity compared to other cyclopentene derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

54095-53-3

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

cyclopentene-1,2-dicarbonitrile

InChI

InChI=1S/C7H6N2/c8-4-6-2-1-3-7(6)5-9/h1-3H2

InChI Key

HEXQKPDCBSWTHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)C#N)C#N

Origin of Product

United States

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